molecular formula C17H17N3S B5518266 2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline

2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B5518266
M. Wt: 295.4 g/mol
InChI Key: RWQHEWFWLKRKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C17H17N3S and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.11431873 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Abu‐Hashem (2018) discusses the synthesis of furothiazolo pyrimido quinazolines from visnagenone or khellinone, leading to compounds with significant antimicrobial activity against both bacteria and fungi. The work demonstrates the potential of quinazoline derivatives in developing new antimicrobial agents (Abu‐Hashem, 2018).

  • Hassan et al. (2017) synthesized a series of pyrazolo[1,5-a]quinazolines, evaluating their in vitro anticancer activity. The study highlights the relevance of quinazoline derivatives in cancer research, with some compounds exhibiting potent cytotoxic activities against human cancer cell lines (Hassan, Moustafa, & Awad, 2017).

  • Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with quinazoline derivatives, found potent cytotoxic activities against various cancer cell lines, underscoring the potential of quinazoline structures in antitumor drug development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Markosyan et al. (2019) developed novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives, assessing their antitumor and antibacterial activities. The study adds to the body of research indicating the versatility of quinazoline derivatives in treating various diseases (Markosyan, Airapetyan, Gabrielyan, Mamyan, Shirinyan, Zakharov, Arsenyan, Avakimyan, & Stepanyan, 2019).

Chemical Properties and Applications

  • Saleh et al. (2021) explored the synthesis, antibacterial, and antioxidant evaluation of condensed thiazoloquinazoline derivatives, highlighting the chemical versatility and potential biomedical applications of quinazoline derivatives (Saleh, Al Dawsari, Husain, Kutty, & Rai, 2021).

Properties

IUPAC Name

2,9-dimethyl-5-(3-methylthiophen-2-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-10-4-5-14-13(8-10)15-9-12(3)19-20(15)17(18-14)16-11(2)6-7-21-16/h4-9,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQHEWFWLKRKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=C(C=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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